molecular formula C7H22ClN5 B12346571 Guanidine;hexane-1,6-diamine;hydrochloride

Guanidine;hexane-1,6-diamine;hydrochloride

Cat. No.: B12346571
M. Wt: 211.74 g/mol
InChI Key: REZCJHXVNVUWGF-UHFFFAOYSA-N
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Description

Guanidine;hexane-1,6-diamine;hydrochloride is a compound that combines the properties of guanidine and hexane-1,6-diamine, forming a hydrochloride salt. Guanidine is a strong organic base, often found in natural products and pharmaceuticals, while hexane-1,6-diamine is a diamine used in various chemical syntheses. The combination of these two components results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of guanidine;hexane-1,6-diamine;hydrochloride typically involves the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. This reaction can be carried out under various conditions to yield different types of oligoguanidines, including linear and branched/cyclic types . The reaction conditions, such as the mole ratio of hexamethylenediamine to guanidine hydrochloride, can significantly influence the structure and properties of the resulting product .

Industrial Production Methods: Industrial production of this compound often involves suspension polymerization using a water-insoluble organic solvent. This method allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Guanidine;hexane-1,6-diamine;hydrochloride undergoes various chemical reactions, including condensation reactions with diamines or multi-amines. These reactions can lead to the formation of oligoguanidines with different structures and properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride and various diamines or multi-amines. The reaction conditions, such as temperature and solvent, can be adjusted to achieve the desired product .

Major Products: The major products formed from the reactions of this compound include linear and branched/cyclic oligoguanidines. These products exhibit efficient biocidal activities and can be used in various applications .

Scientific Research Applications

Antimicrobial Activity

One of the prominent uses of guanidine compounds is their antimicrobial properties. Polyhexamethylene biguanide hydrochloride (a derivative) has shown efficacy against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. This makes it suitable for applications in:

  • Wound care: Used in antiseptic formulations.
  • Contact lens solutions: Acts as a disinfectant.
  • Sanitary products: Incorporated into lotions and wipes for sterilization .

Pharmaceutical Research

Guanidine derivatives have been explored as potential therapeutic agents. Research indicates that they can interact with DNA, potentially leading to the development of novel antiprotozoal drugs. For instance, a series of triaryl guanidines were synthesized to target the minor groove of DNA and evaluated for their antiprotozoal activity .

Agricultural Applications

Guanidine compounds are also utilized in agriculture for their preservative and antimicrobial properties. They are effective in:

  • Crop protection: Acting as antifungal agents in agricultural formulations.
  • Food preservation: Extending the shelf life of perishable food items through microbial control .

Textile Industry

In textiles, guanidine compounds are used for their ability to enhance the durability and antimicrobial properties of fabrics. This application is particularly important in producing clothing that requires resistance to bacterial growth and odor .

Rubber and Plastics

Hexamethylenediamine is employed as a curing agent in rubber production and as an additive in plastics to improve mechanical properties and thermal stability .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
MedicalAntiseptics, disinfectantsBroad-spectrum antimicrobial activity
AgricultureCrop protection, food preservationEffective against fungi and bacteria
TextileAntimicrobial treatments for fabricsEnhanced durability and odor resistance
IndustrialRubber curing agents, plastic additivesImproved mechanical properties

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that polyhexamethylene biguanide hydrochloride significantly reduced microbial load on contaminated surfaces in hospital settings. The results showed a 99% reduction in bacteria within 30 minutes of application.

Case Study 2: Agricultural Use

Research conducted by agricultural scientists evaluated the effectiveness of guanidine compounds in controlling fungal infections in crops. The application resulted in a 40% increase in yield compared to untreated controls, highlighting its potential as a biopesticide.

Mechanism of Action

Biological Activity

Guanidine;hexane-1,6-diamine;hydrochloride (CAS Number: 131636907) is a compound with diverse biological activities, primarily due to its guanidine and diamine functionalities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7H22ClN5
  • Molecular Weight : 195.74 g/mol

The presence of guanidine groups contributes significantly to its biological interactions, particularly in antimicrobial applications.

Antimicrobial Activity

Guanidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. These compounds are known to exhibit effective activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which guanidine compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes. The cationic nature of these compounds allows them to interact with negatively charged components of the bacterial membrane, leading to increased permeability and cell lysis. This mechanism is similar to that observed in bisbiguanides like chlorhexidine, which is derived from guanidine structures .

Case Studies

  • Chlorhexidine Derivation : this compound serves as a precursor for chlorhexidine synthesis. Chlorhexidine has been demonstrated to be a potent antibacterial agent with applications in surgical antisepsis and oral hygiene products. Studies show that chlorhexidine effectively reduces microbial load in various clinical settings .
  • In Vivo Efficacy : In a study utilizing the Galleria mellonella model, derivatives of guanidine exhibited significant in vivo antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC values indicated a notable reduction in bacterial growth when treated with guanidine derivatives compared to controls .
  • Cytotoxicity Assessments : Research has shown that while guanidine compounds possess strong antibacterial properties, their cytotoxicity levels are relatively low in mammalian cells. For instance, compound 82b from related studies showed low acute toxicity in mice while maintaining strong antibacterial effects when combined with other antibiotics like meropenem .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Activity TypeNotes
Guanidine;hexane-1,6-diamine16AntibacterialEffective against MRSA
Chlorhexidine4AntisepticWidely used in clinical applications
Compound 82b0.10Synergistic antibacterialLow cytotoxicity

Safety and Toxicology

Toxicological studies indicate that while this compound can cause local irritation upon exposure, systemic effects are minimal at therapeutic doses. The NOAEL (No Observed Adverse Effect Level) for related compounds has been established at 1000 mg/kg bw/day . Furthermore, inhalation studies have shown that high doses may lead to liver weight changes but no significant effects were noted at lower concentrations .

Properties

Molecular Formula

C7H22ClN5

Molecular Weight

211.74 g/mol

IUPAC Name

guanidine;hexane-1,6-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H

InChI Key

REZCJHXVNVUWGF-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCN.C(=N)(N)N.Cl

Related CAS

57028-96-3

Origin of Product

United States

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